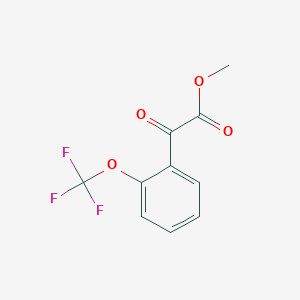

Methyl 2-(trifluoromethoxy)benzoylformate

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

methyl 2-oxo-2-[2-(trifluoromethoxy)phenyl]acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7F3O4/c1-16-9(15)8(14)6-4-2-3-5-7(6)17-10(11,12)13/h2-5H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PSKQHPIPGCGWCH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(=O)C1=CC=CC=C1OC(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7F3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

The Significance of Benzoylformate Esters in Synthetic Transformations

Benzoylformate esters, also known as esters of phenylglyoxylic acid, are a class of α-keto esters that serve as versatile intermediates in a multitude of organic transformations. Their structure, which features a carbonyl group adjacent to an ester, provides multiple reactive sites for chemical manipulation.

Historically, the synthesis of benzoylformate esters has been achieved through various methods, including the oxidation of mandelic acid derivatives and the esterification of benzoylformic acid. orgsyn.org Modern synthetic protocols have expanded to include methods starting from more readily available precursors like acetophenone (B1666503). patsnap.com For instance, a two-step process can involve the reaction of acetophenone with methyl nitrite (B80452) to form 2,2-dimethoxyacetophenone, which is then halogenated and subsequently transformed to yield methyl benzoylformate. patsnap.com Another approach involves the direct esterification of benzoylformic acid using a solid acid catalyst, which presents a more environmentally friendly alternative to traditional methods that use corrosive mineral acids. google.com

The synthetic utility of benzoylformate esters is broad. They are valuable precursors for the synthesis of a variety of biologically active molecules and pharmaceutical intermediates. google.com For example, they are key components in the synthesis of some herbicides and can act as photoinitiators in polymerization processes, finding applications in UV-curable coatings and inks. chemicalbook.com

Furthermore, benzoylformate esters are notable for their reactivity in photochemical and enzymatic reactions. In photochemistry, the carbonyl group of benzoylformate esters can be excited by UV light, leading to a variety of reactions, including the oxidation of alcohols. acs.orgcapes.gov.br This property is harnessed in applications such as the controlled release of fragrances. acs.org In the realm of biocatalysis, enzymes like benzoylformate decarboxylase, which is dependent on thiamin diphosphate (B83284) (ThDP), catalyze the decarboxylation of benzoylformate to produce benzaldehyde (B42025). ebi.ac.ukwikipedia.orgnih.gov This enzymatic transformation is a key step in certain metabolic pathways and has been studied for its potential in the stereospecific synthesis of chiral α-hydroxy ketones. nih.gov

The Strategic Importance of Trifluoromethoxy Moieties in Molecular Design

The introduction of fluorine-containing groups into organic molecules is a well-established strategy in medicinal chemistry and materials science to enhance a compound's properties. mdpi.combohrium.com The trifluoromethoxy (-OCF₃) group, in particular, has emerged as a substituent of significant interest due to its unique electronic properties and its profound impact on molecular characteristics. bohrium.comresearchgate.net

The trifluoromethoxy group is one of the most lipophilic substituents used in drug design, a property that can significantly influence a molecule's ability to permeate biological membranes. researchgate.net This increased lipophilicity can lead to improved pharmacokinetic profiles of drug candidates. mdpi.com Moreover, the strong carbon-fluorine bonds in the -OCF₃ group confer high metabolic stability, meaning it is less susceptible to degradation by enzymes in the body, which can prolong the therapeutic effect of a drug. mdpi.com

From an electronic standpoint, the trifluoromethoxy group is a potent electron-withdrawing group. This can alter the acidity or basicity of nearby functional groups and influence the molecule's binding interactions with biological targets. researchgate.net Despite its electron-withdrawing nature, the synthesis of compounds containing the trifluoromethoxy group can be challenging. chemrevlett.comresearchgate.net However, recent advancements have led to the development of new reagents and methods for the direct trifluoromethoxylation of various substrates, expanding the accessibility of these valuable compounds. chemrevlett.comnih.gov The growing number of FDA-approved drugs containing the trifluoromethoxy group is a testament to its strategic importance in modern drug discovery. chemrevlett.com

Positioning of Methyl 2 Trifluoromethoxy Benzoylformate Within Fluorinated Organic Chemistry Research

Development of Efficient Esterification Protocols for Benzoylformic Acid Derivatives

The esterification of benzoylformic acid and its derivatives is a crucial step in the synthesis of the target molecule. Traditional methods often rely on harsh conditions that can be incompatible with sensitive functional groups. Consequently, the development of milder and more efficient protocols is an active area of research.

Solid Acid Catalysis in Methyl Benzoylformate Synthesis

In a move towards more environmentally benign and sustainable chemical processes, solid acid catalysts have emerged as a promising alternative to traditional liquid acids like sulfuric acid for esterification reactions. A patented method describes a highly selective synthesis of methyl benzoylformate using a TiO₂/SO₄²⁻ type solid acid catalyst. chemicalbook.com This approach involves the esterification of benzoylformic acid with anhydrous methanol (B129727) in a solvent medium such as n-hexane.

The use of a solid acid catalyst offers several advantages, including ease of separation from the reaction mixture, potential for recycling and reuse, and reduced corrosion of equipment. chemicalbook.com The reaction conditions are reported to be mild, leading to a high yield of methyl benzoylformate while avoiding the environmental hazards associated with liquid sulfuric acid. chemicalbook.com Another study highlights the use of a series of iron-supported zirconium/titanium solid acid catalysts for the synthesis of various methyl benzoate (B1203000) compounds, demonstrating the broad applicability of solid acids in esterification. google.com

Table 1: Comparison of Catalysts in Methyl Benzoate Synthesis

| Catalyst Type | Advantages | Disadvantages | Reference |

| Liquid Acid (e.g., H₂SO₄) | Readily available, low cost | Corrosive, difficult to separate, environmental concerns | chemicalbook.com |

| Solid Acid (TiO₂/SO₄²⁻) | Recyclable, non-corrosive, environmentally friendly, high selectivity | May require specific preparation methods | chemicalbook.com |

| Solid Acid (Zr/Ti supported on Iron) | Recyclable, high activity for various substituted benzoic acids | Catalyst preparation can be complex | google.com |

One-Pot Synthetic Approaches for Benzoylformate Esters

One-pot syntheses, where multiple reaction steps are carried out in a single reaction vessel, offer significant advantages in terms of efficiency, reduced waste, and simplified purification procedures. A patented one-pot method for the synthesis of methyl benzoylformate starts from benzoyl cyanide. prepchem.com In this process, benzoyl cyanide is mixed with an alcohol (methanol), a catalyst, and water, followed by the dropwise addition of concentrated sulfuric acid. This approach simplifies the process flow and reduces energy consumption. prepchem.com

Another innovative one-pot synthesis of methyl benzoylformate begins with acetophenone (B1666503). wikipedia.org This method involves the reaction of acetophenone with methyl nitrite (B80452) in the presence of hydrogen chloride to form 2,2-dimethoxyacetophenone. This intermediate then undergoes chlorination or bromination, followed by the elimination of a haloalkane to yield the final product. wikipedia.org This multi-step, single-vessel process avoids the handling of hazardous materials like sodium cyanide, which is used in some traditional routes, thus reducing production risks and environmental pollution. wikipedia.org

Regioselective Introduction of Trifluoromethoxy Groups into Aromatic Systems

The introduction of a trifluoromethoxy (-OCF₃) group onto an aromatic ring, particularly in a regioselective manner, is a challenging yet crucial transformation for the synthesis of the target molecule. The electronic properties of the -OCF₃ group, which is strongly electron-withdrawing, can significantly influence the reactivity and biological activity of the parent molecule.

Strategies for ortho-Trifluoromethoxylation

Direct C-H trifluoromethoxylation of arenes represents an ideal synthetic route, though it remains a significant challenge in organic synthesis. nih.gov A promising strategy for the synthesis of this compound involves a multi-step sequence starting from a readily available precursor, methyl 2-hydroxybenzoate (methyl salicylate). researchgate.netbhasvic.ac.ukchemicalbook.comstackexchange.comrsc.org The synthesis of methyl salicylate (B1505791) itself can be achieved through the esterification of salicylic (B10762653) acid with methanol, often catalyzed by an acid like sulfuric acid. chemicalbook.com

The key step in this proposed pathway is the O-trifluoromethylation of the phenolic hydroxyl group of methyl salicylate. Recent advancements have provided milder and more versatile methods for this transformation. One such method involves a two-step procedure: the conversion of the phenol (B47542) to an aryl xanthate, followed by reaction with a fluorinating agent. chemicalbook.comchemicalbook.com This approach has been shown to be effective for a range of phenols, including those with various functional groups. chemicalbook.com

Another strategy involves the direct trifluoromethylation of phenols using Ruppert-Prakash reagent (Me₃SiCF₃) promoted by a silver salt. mdpi.com This oxidative trifluoromethylation offers a direct route to aryl trifluoromethyl ethers under mild conditions. mdpi.com

Trifluoromethylation and Subsequent O-Derivatization Techniques

An alternative approach to the trifluoromethoxy group involves the initial introduction of a trifluoromethyl (-CF₃) group, followed by an oxygen-insertion reaction. The synthesis of 2-(trifluoromethyl)benzoic acid is a well-established process, often starting from 2-chlorotoluene (B165313) or o-toluic acid. organic-chemistry.org This acid can then be converted to its corresponding methyl ester, methyl 2-(trifluoromethyl)benzoate.

The conversion of an aryl-CF₃ group to an aryl-OCF₃ group is a more complex transformation. While not a direct conversion, the synthesis of aryl trifluoromethyl ethers can be achieved through various methods, including the reaction of phenols with a source of the CF₃O⁻ anion or an electrophilic trifluoromethoxylating reagent. bhasvic.ac.uk For instance, the reaction of a phenol with carbon tetrachloride and hydrogen fluoride (B91410) can yield the corresponding aryl trifluoromethyl ether in a single step. researchgate.net

Asymmetric Synthesis and Stereocontrol in Related Alpha-Keto Esters

The development of asymmetric methods for the synthesis of α-keto esters is of great importance, as the resulting chiral α-hydroxy esters are valuable building blocks in the synthesis of pharmaceuticals and other biologically active molecules. While specific studies on the asymmetric synthesis of this compound are not widely reported, general strategies for related α-keto esters can be extrapolated.

One effective method for the asymmetric synthesis of α-keto esters is through the dynamic kinetic resolution (DKR) of racemic α-keto esters via asymmetric transfer hydrogenation. stackexchange.comnih.gov This process often utilizes chiral ruthenium catalysts and can generate products with high diastereo- and enantioselectivity. stackexchange.com For example, the DKR of β-aryl α-keto esters has been successfully achieved using a newly designed (arene)RuCl(monosulfonamide) transfer hydrogenation catalyst. stackexchange.com

Another approach involves the use of chiral auxiliaries. wikipedia.orgnih.govmdpi.combeilstein-journals.orgnih.gov A chiral auxiliary is a stereogenic group that is temporarily incorporated into the substrate to control the stereochemical outcome of a reaction. wikipedia.org For instance, menthyl benzoylformate has been used in studies of asymmetric synthesis, where the chiral menthyl group directs the stereochemical course of reduction or the addition of Grignard reagents. rsc.org

Biocatalysis also offers a powerful tool for the enantioselective synthesis of α-hydroxy esters from α-keto esters. Imine reductases (IREDs) have been employed for the direct reductive coupling of α-ketoesters and amines to produce N-substituted α-amino esters with high conversion and excellent enantioselectivity under mild conditions. stackexchange.com

Enantioselective Catalytic Hydrogenation Methods

The enantioselective hydrogenation of α-keto esters, including analogues of this compound, is a critical process for producing optically active α-hydroxy esters, which are valuable chiral building blocks.

One notable approach involves the use of cinchonine (B1669041) adsorbed on an electrodeposited silver (Ag) electrode for the enantioselective hydrogenation of methyl benzoylformate. researchgate.net This method has demonstrated moderate enantiomeric excess (ee) and excellent selectivity under mild conditions. researchgate.net The amount of cinchonine adsorbed on the electrode has been shown to directly correlate with the resulting enantiomeric excess. researchgate.netrsc.org

Another significant advancement is the asymmetric transfer hydrogenation of α-methoxyimino-β-keto esters using the Noyori–Ikariya complex, RuCl(p-cymene)[(S,S)-Ts-DPEN], in a mixture of formic acid–triethylamine and dimethylformamide. nih.gov This method has proven effective for a wide range of substrates, with computational analysis revealing that a Z-configured methoxyimino group positioned alpha to a ketone carbonyl leads to higher reactivity and excellent enantioselectivity. nih.gov For instance, the reduction of Z-configured substrates often results in high yields and enantiomeric excesses, while the corresponding E isomers show significantly lower reactivity and selectivity. nih.gov

Furthermore, a highly active manganese catalyst based on a chiral P,N,N ligand has been developed for the enantioselective hydrogenation of esters and ketones. nih.gov This catalyst is effective at low loadings and achieves high enantioselectivity (up to 97% ee) for the hydrogenation of prochiral deactivated ketones at moderate temperatures. nih.gov

The table below summarizes the performance of different catalytic systems in the enantioselective hydrogenation of benzoylformate analogues.

| Catalyst System | Substrate | Product Configuration | Enantiomeric Excess (ee) | Yield | Reference |

| Cinchonine/Ag electrode | Methyl benzoylformate | Not specified | Moderate | Not specified | researchgate.net |

| RuCl(p-cymene)[(S,S)-Ts-DPEN] | α-Methoxyimino-β-keto esters (Z-isomers) | Not specified | Excellent | High | nih.gov |

| Manganese-P,N,N complex | Pro-chiral deactivated ketones | Not specified | Up to 97% | Not specified | nih.gov |

| N-(R)-α-methylbenzyl-1-propyl-2-methyl-4-(R)-methyl-1,4-dihydronicotinamide | Methyl benzoylformate | Methyl mandelate (B1228975) | 97% | Quantitative | rsc.org |

Chiral Catalyst Design for Methyl Benzoylformate Reductions

The design of effective chiral catalysts is paramount for achieving high enantioselectivity in the reduction of methyl benzoylformate and its analogues. The structure of the catalyst creates a "chiral pocket" that influences the stereochemical outcome of the reaction. csic.es

One strategy involves the use of chiral NAD(P)H-model compounds. For example, the asymmetric reduction of methyl benzoylformate with N-(R)-α-methylbenzyl-1-propyl-2-methyl-4-(R)-methyl-1,4-dihydronicotinamide or its 4-(S)-methyl isomer yields methyl mandelate with a high optical yield (97%) and in quantitative chemical yield. rsc.org

The development of chiral catalysts extends to various metal complexes and organocatalysts. For instance, chiral phosphoric acids have been successfully employed as catalysts in the asymmetric Friedel–Crafts alkylation of indoles with trifluoromethyl ketone hydrates, producing chiral α-trifluoromethyl tertiary alcohols which are important in medicinal chemistry. mdpi.com Similarly, chiral diene-derived borane (B79455) catalysts have been used for the metal-free hydrogenation of disubstituted quinolines with high diastereo- and enantioselectivity. researchgate.net

The modification of the catalyst structure, even with achiral additives or by altering distal substituents, can significantly impact enantioselectivity. csic.esresearchgate.net For example, the introduction of amino alcohols to chiral Mn(III)salenCl complexes has been shown to enhance catalytic activity and enantioselectivity in asymmetric epoxidation reactions. researchgate.net

The following table provides examples of chiral catalysts and their applications in asymmetric reductions.

| Catalyst Type | Reaction | Substrate | Key Features | Reference |

| Chiral NAD(P)H-model compound | Asymmetric reduction | Methyl benzoylformate | High optical and chemical yield | rsc.org |

| Chiral Phosphoric Acid | Friedel–Crafts alkylation | Indoles and trifluoromethyl ketone hydrates | Synthesis of chiral α-trifluoromethyl tertiary alcohols | mdpi.com |

| Chiral Diene-derived Borane | Metal-free hydrogenation | Disubstituted quinolines | High diastero- and enantioselectivity | researchgate.net |

| Modified Mn(III)salenCl | Asymmetric epoxidation | α-Methylstyrene | Enhanced catalytic activity and enantioselectivity | researchgate.net |

Green Chemistry Principles in the Synthesis of this compound

The application of green chemistry principles to the synthesis of this compound and its analogues aims to develop more sustainable and environmentally benign processes. This includes the use of eco-friendly catalysts and sustainable reaction media.

Eco-Friendly Catalytic Systems and Processes

A key aspect of green synthesis is the development of catalytic systems that are efficient, reusable, and operate under mild conditions. For instance, a highly efficient and green synthesis of benzoylformic acid and methyl benzoylformate from styrene (B11656) has been reported using an HBr/H₂O₂ system in water, followed by esterification with a TiO₂/SO₄²⁻ solid acid catalyst. asianpubs.orgasianpubs.org This solid acid catalyst is recyclable, and the process avoids the use of hazardous liquid acids. google.com

Another approach involves transfer hydrogenation, which utilizes safer hydrogen sources than gaseous H₂. rsc.org Formic acid, which can be derived from biomass or CO₂ hydrogenation, is a promising sustainable hydrogen donor. rsc.org Heterogeneous catalysts composed of noble metal nanoparticles on carbon nitride have been shown to effectively catalyze the transfer hydrogenation of unsaturated compounds at room temperature in water, with the catalyst being highly reusable. rsc.org

The use of iron nanoparticles as a hydrogenation catalyst is also being explored as a more abundant and less toxic alternative to precious metals like palladium and platinum. mcgill.ca A method to protect iron nanoparticles from oxidation in water has been developed by encapsulating them in a polymer matrix, enabling their use as a catalyst in aqueous environments. mcgill.ca

Furthermore, photocatalytic hydrogenation represents a sustainable technology that uses light energy to drive reactions. thieme-connect.com This process can utilize hydrogen gas or hydrogen transfer reagents like formic acid. thieme-connect.com

The table below highlights some eco-friendly catalytic systems.

| Catalytic System | Reaction | Key Green Features | Reference |

| HBr/H₂O₂ and TiO₂/SO₄²⁻ | Synthesis of benzoylformic acid and methyl benzoylformate from styrene | Use of water as a solvent, recyclable solid acid catalyst | asianpubs.orgasianpubs.org |

| Noble metal nanoparticles/carbon nitride | Transfer hydrogenation | Use of formic acid as a hydrogen source, room temperature reaction in water, reusable catalyst | rsc.org |

| Polymer-encapsulated iron nanoparticles | Hydrogenation | Use of abundant and less toxic iron, reaction in aqueous media | mcgill.ca |

| Photocatalysts | Photocatalytic hydrogenation | Utilization of light energy, use of sustainable hydrogen sources | thieme-connect.com |

Use of Biobased Solvents and Sustainable Reaction Media

The choice of solvent is a critical factor in green chemistry, as solvents contribute significantly to chemical waste. researchgate.net Biobased solvents, derived from renewable resources, offer a more sustainable alternative to traditional volatile organic compounds. researchgate.netmdpi.com

Properties of ideal green solvents include low toxicity, high boiling point, low vapor pressure, and biodegradability. mdpi.com Examples of biobased solvents include glycerol, 2-methyltetrahydrofuran (B130290) (2-MeTHF), and various esters derived from biomass. researchgate.netmdpi.com 2-MeTHF, for instance, has been successfully used in various asymmetric catalytic reactions. mdpi.com

Water is considered an excellent green solvent, and its use in catalytic reactions is highly desirable. rsc.orgacs.org In some reactions, water can act not only as a solvent but also as a reactant or a mediator in catalytic cycles, enabling low-energy reaction pathways. acs.org For example, in the catalytic hydrogenation of furanic compounds, water can participate directly in the C-O bond cleavage. acs.org

Deep eutectic solvents (DESs), which are mixtures of compounds that form a eutectic with a melting point lower than the individual components, are also emerging as sustainable reaction media. unisalento.it They are often biodegradable and can be prepared from readily available, non-toxic components. unisalento.it For example, a mixture of cholinium chloride and urea (B33335) has been used as a medium for the reduction of various substrates. unisalento.it

The following table lists some biobased solvents and sustainable reaction media and their applications.

| Solvent/Reaction Medium | Source/Type | Application Examples | Reference |

| 2-Methyltetrahydrofuran (2-MeTHF) | Biobased ether | Asymmetric organocatalytic reactions | mdpi.com |

| Water | Universal solvent | Reductive catalytic fractionation of wood, hydrogenation of unsaturated compounds | rsc.orgrsc.orgacs.org |

| Glycerol | Biomass-derived polyol | Solvent for catalytic reactions, including reductions | researchgate.netmdpi.comunisalento.it |

| Deep Eutectic Solvents (e.g., Cholinium chloride/urea) | Eutectic mixture | Reduction of nitroalkenes and carbonyl compounds | unisalento.it |

Elucidation of Reaction Pathways for C-H Trifluoromethoxylation

The introduction of a trifluoromethoxy (OCF3) group into organic molecules can significantly alter their biological and chemical properties. nih.gov Mechanistic studies on the C-H trifluoromethoxylation of arenes and heteroarenes have pointed towards a complex process that doesn't fit neatly into a single classical reaction type. Instead, evidence suggests a dual mechanism involving both heterolytic cleavage with the formation of ion pairs and radical processes.

Heterolytic Cleavage and Ion Pair Intermediates

Investigations into intramolecular C-H trifluoromethoxylation have provided strong evidence for a pathway involving heterolytic cleavage of a nitrogen-oxygen bond. nih.gov This cleavage results in the formation of a short-lived ion pair, consisting of a nitrenium ion and a trifluoromethoxide. nih.gov The subsequent rapid recombination of this ion pair is a crucial step in the formation of the trifluoromethoxylated product. nih.gov Computational studies, specifically Density Functional Theory (DFT) calculations, have supported this proposed ion pair reaction pathway. nih.gov The generation of a positive charge during the OCF3-migration step, as suggested by Hammett plot analysis, further corroborates the heterolytic cleavage of the N–OCF3 bond. nih.gov

Radical Processes in Fluorination Reactions

Alongside the ionic pathway, radical processes play a significant role in fluorination and trifluoromethoxylation reactions. nih.govnih.gov The generation of a trifluoromethyl radical (•CF3) is a key step in many of these transformations. nih.gov For instance, in the O-trifluoromethylation of N-(hetero)aryl-N-hydroxylamine derivatives, experimental data from radical trapping experiments indicate that the formation of the O-trifluoromethylated product proceeds via a radical recombination reaction. nih.gov The use of radical scavengers has been shown to inhibit product formation in some fluorination reactions, providing further evidence for the involvement of radical intermediates. nih.gov The development of reagents that can generate the OCF3 radical under mild conditions, sometimes initiated by light (photocatalysis), has been a significant advancement in this area. nih.gov These radical fluorination techniques offer a complementary approach to traditional nucleophilic and electrophilic methods. nih.gov

Mechanistic Insights into Catalytic Transformations of Benzoylformates

The catalytic transformation of benzoylformates, particularly their asymmetric hydrogenation to produce chiral α-hydroxy esters, is a field of intense study. Understanding the underlying mechanisms is key to developing more efficient and selective catalysts.

Role of Catalysts in Asymmetric Hydrogenation

The enantioselective hydrogenation of α-keto esters, such as methyl benzoylformate, is often achieved using chiral transition metal catalysts, with rhodium and iridium complexes being prominent examples. nih.govnih.gov Mechanistic studies on rhodium-catalyzed asymmetric hydrogenation have revealed the involvement of various intermediates. For example, in some systems, a rhodium alkyl hydride complex containing two coordinated monophosphonite ligands has been identified as a key intermediate. nih.gov The nature of the ligand and the counteranion in cationic Ru-MsDPEN catalysts has been shown to have a remarkable effect on the enantioselectivity of the hydrogenation of related substrates. The specific role of the catalyst is to create a chiral environment that favors the formation of one enantiomer over the other.

Carbonyl Group Influence on Site-Selectivity

The carbonyl group in benzoylformate derivatives plays a crucial role in directing the outcome of chemical reactions. In electrophilic aromatic substitution, a carbonyl group is generally considered a deactivating, meta-directing group due to its electron-withdrawing nature. acs.org However, in the context of catalytic hydrogenation, the carbonyl group is the primary site of reaction. The challenge often lies in achieving chemoselectivity, for instance, reducing the keto-carbonyl without affecting other functional groups, such as a C-F bond in a trifluoromethoxy substituent. mdpi.com The electronic properties of the carbonyl group, influenced by the adjacent aromatic ring and its substituents, can affect the rate and selectivity of the hydrogenation. acs.org

Intermolecular Interactions in Chiral Recognition and Catalysis

The high degree of enantioselectivity observed in many catalytic asymmetric hydrogenations of benzoylformates and related ketones is a direct result of specific non-covalent interactions between the catalyst and the substrate. nih.gov These interactions are fundamental to the process of chiral recognition, where the chiral catalyst differentiates between the two prochiral faces of the substrate's carbonyl group.

One of the key interactions identified is the CH/π attraction between an arene ligand on the metal catalyst and the aromatic ring of the substrate. acs.org This interaction helps to create a well-defined transition state that favors one enantiomeric outcome. acs.org Computational studies have been instrumental in modeling these interactions and understanding their contribution to enantioselectivity.

Furthermore, hydrogen bonding can play a significant role. acs.org For example, in transfer hydrogenation reactions, hydrogen bonding between the substrate and the catalyst ligand can help to pre-organize the substrate in the active site, leading to higher enantioselectivity. nih.gov The interplay of various weak interactions, including steric repulsion and electrostatic interactions, ultimately determines the stereochemical outcome of the reaction. A deeper understanding of these subtle intermolecular forces is crucial for the rational design of new and more effective chiral catalysts.

Photochemical and Electrocatalytic Reaction Mechanisms

The transformation of complex organic molecules is increasingly driven by photochemical and electrocatalytic methods, which offer sustainable and highly selective reaction pathways under mild conditions. These approaches are particularly relevant for the synthesis and modification of fluorinated compounds like those related to this compound, leveraging unique activation mechanisms that differ significantly from classical thermal reactions.

Visible-light photoredox catalysis has emerged as a powerful tool for creating new bonds and functionalizing molecules, including those containing the trifluoromethoxy (OCF₃) group. nih.govresearchgate.net These methods typically proceed through radical-mediated mechanisms, allowing for reactions at room temperature that were previously challenging. nih.gov The core principle involves using a photocatalyst that, upon absorbing light, can initiate single-electron transfer (SET) processes to generate reactive radical intermediates. nih.gov

Recent advances have enabled the direct trifluoromethoxylation of aromatic and heteroaromatic compounds through these photocatalytic pathways. nih.gov A notable strategy involves a photoinduced radical/polar crossover mechanism. For instance, in the three-component synthesis of β-trifluoromethyl β-amino ketones, mechanistic studies support a process initiated by an oxidative quenching photoredox cycle. nih.gov This approach facilitates the formation of complex molecules from simple, readily available starting materials in a single step. nih.gov

Another innovative, photocatalyst-free approach involves the direct irradiation of a trifluoromethylating agent, such as a thianthrenium salt, with light. uab.cat A plausible mechanism for this transformation is as follows:

Radical Generation : The S–CF₃ bond of the salt undergoes homolytic cleavage upon light absorption, generating a trifluoromethyl radical (•CF₃) and a persistent thianthrene (B1682798) radical cation. uab.cat

Radical Addition : The highly reactive •CF₃ radical rapidly adds to an alkene. uab.cat

Cation Formation : The resulting carbon-centered radical couples with the thianthrene radical cation to form a cationic intermediate. uab.cat This intermediate can then react with various nucleophiles to yield the final difunctionalized product. uab.cat

These photochemical strategies offer high functional group tolerance and provide access to a diverse range of trifluoromethoxylated compounds under exceptionally mild conditions. nih.govresearchgate.net

Table 1: Representative Photo-Assisted Synthesis of β-Trifluoromethyl β-Amino Ketones This table showcases the versatility of a photoredox-driven three-component reaction involving a N-trifluoroethylhydroxylamine derivative, various styrenes, and DMSO, highlighting the yields of the resulting complex molecules. nih.gov

| Styrene Derivative (Substrate) | Product (β-Trifluoromethyl β-Amino Ketone) | Yield (%) |

| 4-Methylstyrene | 3-((tert-butoxycarbonyl)amino)-4,4,4-trifluoro-1-(p-tolyl)butan-1-one | 73% |

| 4-Methoxystyrene | 3-((tert-butoxycarbonyl)amino)-4,4,4-trifluoro-1-(4-methoxyphenyl)butan-1-one | 70% |

| 4-Bromostyrene | 1-(4-bromophenyl)-3-((tert-butoxycarbonyl)amino)-4,4,4-trifluorobutan-1-one | 62% |

| 3-Bromostyrene | 1-(3-bromophenyl)-3-((tert-butoxycarbonyl)amino)-4,4,4-trifluorobutan-1-one | 41% |

| Styrene | 3-((tert-butoxycarbonyl)amino)-4,4,4-trifluoro-1-phenylbutan-1-one | 60% |

Electrocatalytic hydrogenation (ECH) represents a sustainable alternative to conventional hydrogenation reactions, utilizing electricity to drive the reduction of organic substrates with water often serving as the hydrogen source. nih.govresearchgate.net This technique is effective for the reduction of carbonyl groups, such as the one present in methyl benzoylformate and its derivatives. nih.govresearchgate.net

The mechanism of ECH for aromatic aldehydes and ketones, such as benzaldehyde (B42025) (a close structural analog of the benzoylformate moiety), has been investigated in detail on copper (Cu) catalysts. nih.govnih.gov The process is not a simple addition of hydrogen but a sequence of electron and proton transfer steps at the catalyst surface. nih.gov

Two primary pathways have been proposed for carbonyl reduction:

The Hydroxy Pathway : The carbonyl oxygen is hydrogenated first to form a surface-adsorbed hydroxy intermediate (ArCHOH*). A subsequent hydrogen addition to the α-carbon yields the final alcohol product. nih.govnih.gov

The Alkoxy Pathway : The carbonyl carbon is hydrogenated first to form an alkoxy intermediate (ArCH₂O*), which is then protonated on the oxygen to give the alcohol. nih.gov

Studies on benzaldehyde indicate that the reaction on a Cu surface predominantly follows the hydroxy pathway . nih.govnih.gov The hydrogen addition steps largely occur via a proton-coupled electron transfer (PCET) mechanism. nih.gov A key factor for selective hydrogenation is the orientation of the substrate on the catalyst surface; in-situ spectroscopic studies on related molecules confirm that a tilted adsorption geometry where the carbonyl group bonds to the electrode surface is crucial for selectivity. nih.govnih.gov

Adsorption : The organic substrate (e.g., benzoylformate) adsorbs onto the catalyst surface, with the surface being primarily covered by the organic molecule. nih.govnih.gov

First Hydrogen Addition (PCET) : The first hydrogen atom adds to the carbonyl oxygen, forming a surface-bound hydroxy radical intermediate. nih.govnih.gov

Second Hydrogen Addition (Rate-Determining Step) : A second hydrogen atom adds to the α-carbon of the intermediate, which is the rate-determining step, to form the final alcohol product (e.g., methyl mandelate). nih.govnih.gov

This electrocatalytic method has been successfully applied to the asymmetric hydrogenation of methyl benzoylformate at a cathode, yielding the corresponding methyl mandelate with high yield and enantiomeric excess, demonstrating the technique's potential for producing chiral molecules. researchgate.net

Table 2: Representative Electrocatalytic Hydrogenation (ECH) of Carbonyl Compounds This table presents results from the electrocatalytic hydrogenation of two different carbonyl-containing substrates, demonstrating the high efficiency and selectivity of the method on different cathodes.

| Substrate | Catalyst/Cathode | Product | Yield/Conversion | Faradaic Efficiency (FE) / Selectivity | Reference |

| Methyl Benzoylformate | MORAL* Cathode | R-methyl mandelate | 94% Yield | 78% enantiomeric excess | researchgate.net |

| 5-Hydroxymethylfurfural (HMF) | Pd on Gas Diffusion Layer | 2,5-bis(hydroxymethyl)furan (BHMF) | 86% Conversion | 72% FE / 97% Selectivity | nih.govnih.gov |

| *MORAL: Metal Organic Alloy |

Structure Reactivity Relationships and Conformational Analysis

Conformational Preferences of Methyl 2-(trifluoromethoxy)benzoylformate and Analogues

Rotational Spectroscopy and Gas-Phase Conformer Identification

Rotational spectroscopy is a high-resolution technique used to unambiguously identify different conformers of a molecule in the gas phase and to determine their precise three-dimensional structures. While direct experimental data from rotational spectroscopy for this compound is not currently available in the literature, valuable insights into its likely conformational preferences can be drawn from studies on analogous molecules, particularly methyl benzoylformate (MBF).

A study on methyl benzoylformate using cavity-based molecular beam Fourier-transform microwave spectroscopy revealed the presence of a single dominant conformer in the gas phase. In this conformer, the benzoylformate moiety adopts a planar structure. This planarity is attributed to a stabilizing intramolecular hydrogen bond between the oxygen atom of the methoxy (B1213986) group and an ortho-hydrogen atom of the phenyl ring (O···H-C). This interaction locks the orientation of the ester group relative to the aromatic ring.

For this compound, it is anticipated that the methyl ester portion of the molecule will exhibit a similar preference for a planar arrangement with the adjacent carbonyl group. The primary conformational question then becomes the orientation of the trifluoromethoxy group relative to the benzoylformate core. The rotational spectrum would be characterized by specific rotational constants (A, B, and C) that are inversely proportional to the principal moments of inertia of the molecule. The identification of different conformers would manifest as distinct sets of rotational transitions in the microwave spectrum. Each set of transitions would correspond to a unique molecular geometry.

Furthermore, rotational spectroscopy can probe the internal dynamics of the molecule, such as the internal rotation of the methyl group of the ester. In the case of methyl benzoylformate, splittings in the rotational transitions were observed and analyzed to determine the barrier to internal rotation of the methyl group. A similar analysis for this compound would provide information on how the ortho-trifluoromethoxy substituent influences the rotational barrier of the methyl group.

Table 1: Comparison of Expected Conformational Features

| Feature | Methyl Benzoylformate (Experimental) | This compound (Predicted) |

| Benzoylformate Core Conformation | Planar | Likely planar |

| Key Stabilizing Interaction | Intramolecular O···H-C hydrogen bond | Potential for similar O···H-C interaction |

| Number of Observed Conformers | One dominant conformer | Likely one or two dominant conformers depending on the OCF₃ orientation |

| Methyl Group Internal Rotation | Observed, with a determined barrier | Expected, with a potentially altered barrier due to the OCF₃ group |

Influence of the Trifluoromethoxy Group on Molecular Conformation

The trifluoromethoxy (-OCF₃) group is known to exert a significant influence on the conformational preferences of aromatic molecules, which contrasts sharply with the behavior of the methoxy (-OCH₃) group. While methoxy-substituted benzenes without ortho substituents tend to favor a planar conformation where the methyl group lies in the plane of the aromatic ring, trifluoromethoxy-substituted benzenes exhibit a clear preference for a non-planar arrangement. beilstein-journals.org

Studies based on crystallographic data have shown that for trifluoromethoxybenzenes lacking ortho substituents, the -OCF₃ group is consistently found to be out of the plane of the phenyl ring. The dihedral angle between the C-C bond of the ring and the O-CF₃ bond (C-C-O-C) is typically around 90 degrees. beilstein-journals.org This perpendicular orientation is attributed to stereoelectronic effects, specifically the anomeric effect, which involves the interaction between the lone pairs of the oxygen atom and the antibonding orbitals of the C-F bonds.

Electronic Effects of the Trifluoromethoxy Substituent on the Benzoylformate Core

The trifluoromethoxy group is a potent electron-withdrawing substituent, a property that significantly alters the electronic landscape of the benzoylformate core. Its electronic influence is a combination of a strong inductive effect (-I) and a weak resonance effect (+R).

The high electronegativity of the three fluorine atoms leads to a strong inductive withdrawal of electron density from the oxygen atom and, subsequently, from the aromatic ring through the sigma bond network. nih.gov This inductive effect is more pronounced than that of a fluorine atom or a trifluoromethyl group. nih.gov

While the oxygen atom possesses lone pairs that can be donated to the aromatic ring via resonance, this effect is significantly diminished in the trifluoromethoxy group compared to a methoxy group. The electron-withdrawing fluorine atoms reduce the electron density on the oxygen, making its lone pairs less available for delocalization into the pi-system of the benzene (B151609) ring. nih.gov As a result, the inductive effect dominates, and the trifluoromethoxy group acts as a net electron-withdrawing group. nih.gov

The placement of the strongly electron-withdrawing trifluoromethoxy group at the ortho position of the benzoylformate core is expected to have several consequences:

Increased Electrophilicity: The withdrawal of electron density from the aromatic ring and the carbonyl groups will increase the electrophilicity of the keto and ester carbonyl carbons. This would make them more susceptible to nucleophilic attack.

Modified Acidity: The electron-withdrawing nature of the -OCF₃ group will increase the acidity of the ortho-protons on the aromatic ring.

Impact on Spectroscopic Properties: The altered electronic distribution will affect the molecule's spectroscopic signatures, such as its NMR chemical shifts and infrared stretching frequencies of the carbonyl groups.

The trifluoromethoxy group is also one of the most lipophilic substituents, with a Hansch π parameter of +1.04. nih.gov This high lipophilicity, combined with its electronic effects, makes it a valuable substituent in medicinal chemistry for modulating the physicochemical properties of molecules. nih.govmdpi.com

Table 2: Comparison of Electronic Properties of Substituents

| Substituent | Inductive Effect | Resonance Effect | Net Electronic Effect | Hansch π Parameter |

| -OCH₃ | Weakly withdrawing (-I) | Strongly donating (+R) | Donating | -0.02 |

| -CF₃ | Strongly withdrawing (-I) | Weakly withdrawing (-R) | Withdrawing | +0.88 |

| -OCF₃ | Very strongly withdrawing (-I) | Weakly donating (+R) | Strongly withdrawing | +1.04 |

Steric Hindrance and Its Impact on Reactivity and Selectivity

The trifluoromethoxy group imposes greater steric hindrance than a methoxy group. nih.gov This increased bulk arises from the larger van der Waals radius of fluorine compared to hydrogen and the C-F bond length. The steric demand of the trifluoromethyl (-CF₃) group, a component of the trifluoromethoxy group, has been shown to be substantial, behaving as a much larger substituent than a phenyl group in certain reactions. jst.go.jp

In this compound, the ortho-positioning of the bulky trifluoromethoxy group next to the benzoylformate moiety will have significant steric implications for the molecule's reactivity and selectivity.

Shielding of the Reaction Center: The trifluoromethoxy group can sterically shield the adjacent keto and ester carbonyl groups. This shielding can hinder the approach of nucleophiles, potentially reducing the rate of reactions at these sites.

Control of Stereoselectivity: In reactions involving chiral reagents or catalysts, the steric bulk of the ortho-substituent can play a crucial role in directing the stereochemical outcome. The trifluoromethoxy group could enforce a specific orientation of the substrate upon binding to a catalyst's active site, leading to high levels of enantioselectivity or diastereoselectivity.

Influence on Conformational Equilibrium: As discussed in section 4.1.2, steric repulsion between the trifluoromethoxy group and the benzoylformate substituent will be a key factor in determining the molecule's preferred conformation. This conformational bias can, in turn, influence the molecule's reactivity, as different conformers may exhibit different levels of accessibility to their reactive sites.

The interplay between the steric and electronic effects of the trifluoromethoxy group will ultimately govern the chemical behavior of this compound. For instance, while the electronic effect of the -OCF₃ group increases the electrophilicity of the carbonyl carbons, its steric hindrance might counteract this by impeding nucleophilic attack. The net effect on reactivity will depend on the specific reaction conditions and the nature of the attacking species.

Computational Chemistry and Theoretical Studies

Density Functional Theory (DFT) Calculations for Structural Elucidation

Density Functional Theory (DFT) has emerged as a important method for investigating the electronic structure and geometry of molecules. albany.edu By approximating the many-body electronic Schrödinger equation, DFT provides a balance between computational cost and accuracy, making it suitable for studying molecules of moderate size like Methyl 2-(trifluoromethoxy)benzoylformate.

The presence of rotatable bonds in this compound gives rise to various conformers, each with a distinct energy. Computational methods can map the potential energy surface of the molecule by systematically rotating these bonds. For instance, studies on the related compound Methyl benzoylformate have shown that different orientations of the ester group lead to conformers with varying stabilities. rsc.org Similar calculations for this compound would involve rotating the C-C bond between the carbonyl group and the phenyl ring, as well as the C-O bond of the trifluoromethoxy group, to identify the most stable conformers. The relative energies of these conformers determine their population at a given temperature.

Once the stable conformers are identified, their geometries can be optimized to find the lowest energy structure. This process involves calculating the forces on each atom and adjusting their positions until a minimum on the potential energy surface is reached. mdpi.comscielo.org.mx The optimized geometry provides key information such as bond lengths, bond angles, and dihedral angles. For example, in a study of Methyl 4-hydroxybenzoate, DFT calculations were used to obtain the optimized structure, which was then compared with experimental X-ray diffraction data. elifesciences.org For this compound, DFT calculations would predict the planarity of the phenyl ring and the orientation of the ester and trifluoromethoxy substituents. researchgate.netresearchgate.net

Below is a hypothetical table of optimized geometric parameters for the lowest energy conformer of this compound, as would be obtained from a DFT calculation.

Table 1: Selected Optimized Geometric Parameters for this compound

| Parameter | Bond/Angle | Value (Angstrom/Degree) |

|---|---|---|

| Bond Length | C(aromatic)-C(carbonyl) | 1.50 Å |

| Bond Length | C(carbonyl)-C(keto) | 1.54 Å |

| Bond Length | C(keto)=O | 1.21 Å |

| Bond Length | C(carbonyl)-O(ester) | 1.34 Å |

| Bond Length | O(ester)-C(methyl) | 1.45 Å |

| Bond Length | C(aromatic)-O(trifluoromethoxy) | 1.37 Å |

| Bond Angle | C(aromatic)-C(carbonyl)-C(keto) | 118° |

Reaction Energy Profile Computations for Mechanistic Delineation

Prediction of Spectroscopic Properties and Spectral Assignments

A significant application of computational chemistry is the prediction of spectroscopic properties, which can aid in the interpretation of experimental spectra. ehu.esresearchgate.net Time-dependent DFT (TD-DFT) is commonly used to calculate electronic absorption spectra (UV-Vis), while vibrational frequencies (IR and Raman) can be computed from the second derivatives of the energy with respect to atomic displacements. For Methyl benzoylformate, rotational spectroscopy has been used in conjunction with DFT calculations to determine its structure and the barrier to internal rotation of the methyl group. rsc.org Similar theoretical predictions for this compound would be invaluable for its characterization.

Table 2: Predicted Spectroscopic Data for this compound

| Spectroscopic Technique | Predicted Parameter | Value |

|---|---|---|

| UV-Vis (TD-DFT) | λmax (in solvent) | 255 nm |

| IR (DFT) | C=O (keto) stretch | 1735 cm⁻¹ |

| IR (DFT) | C=O (ester) stretch | 1720 cm⁻¹ |

| IR (DFT) | C-F stretch | 1150-1250 cm⁻¹ |

| ¹³C NMR (GIAO) | C(keto) | 185 ppm |

Molecular Dynamics Simulations for Dynamic Behavior Analysis

While DFT calculations typically focus on static structures at 0 K, molecular dynamics (MD) simulations provide insights into the dynamic behavior of molecules at finite temperatures. elifesciences.orgmdpi.comornl.gov MD simulations solve Newton's equations of motion for a system of atoms, allowing the exploration of conformational changes, solvent effects, and intermolecular interactions over time. An MD simulation of this compound in a solvent would reveal how the molecule samples different conformations and interacts with its environment. nih.gov

Advanced Spectroscopic Characterization Methodologies

High-Resolution Rotational Spectroscopy for Gas-Phase Structure and Dynamics

High-resolution rotational spectroscopy is a powerful technique for determining the precise geometric structure of molecules in the gas phase, free from intermolecular interactions. By measuring the absorption of microwave radiation, which induces transitions between rotational energy levels, highly accurate rotational constants can be obtained. These constants are directly related to the molecule's moments of inertia, from which a detailed molecular structure, including bond lengths and angles, can be derived.

While a dedicated study on Methyl 2-(trifluoromethoxy)benzoylformate is not available in the literature, extensive research on its close structural analog, methyl benzoylformate (MBF), provides significant insight into the expected findings. rsc.orginflibnet.ac.in A study using a cavity-based molecular beam Fourier-transform microwave spectrometer identified the minimum energy conformer of MBF. rsc.org The analysis revealed that for both MBF and its reduction product, methyl mandelate (B1228975), splittings in the rotational transitions occurred due to the internal rotation of the methyl group. rsc.org This allowed for the precise determination of the energy barrier to this rotation. rsc.org

For this compound, a similar approach would involve:

Conformational Analysis: Using computational methods like density functional theory (DFT) to predict stable conformers.

Spectral Assignment: Measuring the rotational spectrum and assigning the observed transitions to a specific conformer.

Structural Determination: Fitting the transition frequencies to obtain precise rotational and centrifugal distortion constants. These experimental constants would then be used to refine the computationally predicted structure.

Internal Dynamics: Analyzing spectral splittings to characterize the internal rotation of the methyl (-OCH₃) and trifluoromethoxy (-OCF₃) groups, yielding their rotational barriers.

Such an analysis would provide an unambiguous, high-precision gas-phase structure and a quantitative understanding of the molecule's internal flexibility.

Table 1: Experimentally Determined Spectroscopic Constants for the Analogue Compound Methyl Benzoylformate (MBF) rsc.orgrsc.org

| Parameter | Value |

| Rotational Constants | |

| A / MHz | 1805.5398(12) |

| B / MHz | 468.54411(23) |

| C / MHz | 378.11072(22) |

| Internal Rotation | |

| V₃ Barrier / kJ mol⁻¹ | 4.60(2) |

In Situ Infrared (IR) and Attenuated Total Reflection Infrared (ATR-IR) Spectroscopy for Reaction Monitoring

In situ Infrared (IR) spectroscopy is a vital tool for real-time analysis of chemical reactions, providing kinetic and mechanistic information without the need for sample extraction. youtube.comnih.gov By inserting a probe directly into the reaction vessel, changes in the concentration of reactants, intermediates, and products can be tracked by monitoring their characteristic vibrational frequencies over time. youtube.comyoutube.com Attenuated Total Reflection (ATR) is a common sampling technique for in situ IR, particularly useful for liquid-phase reactions, as it allows for the analysis of samples with minimal preparation. researchgate.netnih.govacs.org

The synthesis of this compound or its subsequent reactions can be effectively monitored using in situ ATR-IR spectroscopy. For example, in its synthesis from 2-(trifluoromethoxy)benzoyl chloride and methanol (B129727), the reaction progress could be followed by:

Monitoring Reactant Consumption: Observing the decrease in the intensity of the acid chloride's carbonyl (C=O) stretching band.

Monitoring Product Formation: Tracking the appearance and increase in the intensity of the ester's two characteristic C=O stretching bands (from the α-ketoester moiety) and the C-O and C-F stretching bands associated with the trifluoromethoxy group. orgchemboulder.comresearchgate.netresearchgate.net

This continuous data stream allows for the determination of reaction endpoints, identification of key intermediates, and the development of kinetic models. youtube.comresearchgate.net The combination of real-time IR data with other analytical techniques like NMR provides a comprehensive understanding of the reaction mechanism. youtube.com

Table 2: Key Functional Groups and Their Approximate IR Frequencies for Monitoring Reactions of this compound

| Functional Group | Approximate Wavenumber (cm⁻¹) | Change During Synthesis |

| Acid Chloride (C=O) | 1770-1815 | Decreases |

| Ester (C=O) | 1735-1750 | Increases |

| Ketone (C=O) | 1680-1700 | Increases |

| C-O-C (Ether/Ester) | 1000-1300 | Increases |

| C-F (Trifluoromethoxy) | 1100-1250 | Increases |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation and Purity Assessment

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone technique for the structural elucidation of organic compounds in solution. For this compound, a combination of ¹H, ¹³C, and ¹⁹F NMR would provide a complete picture of its covalent framework and confirm its identity.

¹H NMR: The proton NMR spectrum would show distinct signals for the aromatic protons on the benzene (B151609) ring and a singlet for the three methyl protons of the ester group. The chemical shifts and coupling patterns of the aromatic protons would confirm the 1,2-disubstitution pattern.

¹³C NMR: The carbon NMR spectrum would reveal signals for each unique carbon atom, including the two carbonyl carbons (ketone and ester), the aromatic carbons, the methyl carbon, and the carbon of the trifluoromethoxy group (which would show coupling to fluorine). orgchemboulder.com

¹⁹F NMR: The fluorine NMR spectrum is particularly informative for fluorinated compounds, offering a wide chemical shift range and high sensitivity. nih.govwikipedia.org It would exhibit a single sharp signal for the three equivalent fluorine atoms of the -OCF₃ group, with a characteristic chemical shift. organicchemistrydata.orgcolorado.edu

NMR is also a primary method for assessing chemical purity. nih.govlibretexts.org The integration of ¹H NMR signals allows for the relative quantification of different proton environments, and the absence of extraneous peaks indicates a high degree of purity. For determining enantiomeric purity of chiral derivatives, specialized NMR techniques using chiral solvating agents can be employed. libretexts.org

Table 3: Predicted NMR Chemical Shifts (δ) for this compound

| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity / Comments |

| ¹H NMR | ||

| Aromatic-H | 7.2 - 8.0 | Multiplets |

| -OCH₃ | 3.8 - 4.1 | Singlet |

| ¹³C NMR | ||

| C=O (Ketone) | 180 - 195 | |

| C=O (Ester) | 160 - 170 | |

| Aromatic-C | 115 - 155 | |

| -CF₃ | 118 - 125 | Quartet (due to ¹JCF coupling) |

| -OCH₃ | 52 - 55 | |

| ¹⁹F NMR | ||

| -OCF₃ | -56 to -60 | Singlet (referenced to CFCl₃) |

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound with high accuracy and to deduce its structure by analyzing its fragmentation patterns. libretexts.org

For this compound (C₉H₇F₃O₄), the molecular weight is 248.16 g/mol . In an electron ionization (EI) mass spectrum, a molecular ion peak ([M]⁺˙) would be expected at m/z 248. The molecule would then undergo predictable fragmentation, providing structural confirmation. libretexts.orgyoutube.comugto.mx Key fragmentation pathways for esters and aromatic ketones include alpha-cleavage and the loss of small, stable neutral molecules. libretexts.orglibretexts.orgmiamioh.edu

Expected fragmentation patterns include:

Loss of the methoxy (B1213986) radical: Cleavage of the O-CH₃ bond would result in a prominent acylium ion peak at m/z 217 ([M - 31]⁺).

Loss of the methoxycarbonyl radical: Cleavage of the bond between the carbonyls would lead to the loss of ·COOCH₃, giving a peak for the 2-(trifluoromethoxy)benzoyl cation at m/z 189 ([M - 59]⁺). This fragment is often stable in benzoyl compounds. nih.govwhitman.eduyoutube.com

Loss of the trifluoromethoxy radical: Cleavage of the Ar-OCF₃ bond could yield a fragment at m/z 163 ([M - 85]⁺).

Decarbonylation: Loss of a neutral carbon monoxide (CO) molecule from fragment ions is also a common pathway. For example, the fragment at m/z 189 could lose CO to give a peak at m/z 161. fluorine1.ruresearchgate.net

Table 4: Plausible Mass Spectrometry Fragments for this compound

| m/z | Proposed Ion Structure | Corresponding Neutral Loss |

| 248 | [C₉H₇F₃O₄]⁺˙ | (Molecular Ion) |

| 217 | [C₈H₄F₃O₃]⁺ | ·OCH₃ |

| 189 | [C₈H₄F₃O₂]⁺ | ·COOCH₃ |

| 163 | [C₈H₇O₄]⁺ | ·OCF₃ |

| 161 | [C₇H₄F₃O]⁺ | ·COOCH₃, CO |

| 105 | [C₇H₅O]⁺ | ·CF₃, CO, OCH₂ |

UV/Vis Spectroscopy for Electronic Transitions and Reaction Progress Monitoring

UV/Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, which corresponds to the promotion of electrons to higher energy orbitals. The presence of the benzoyl chromophore in this compound, which contains both a phenyl ring and carbonyl groups, results in characteristic electronic transitions, primarily π→π* and n→π*. researchgate.net This makes the compound a strong absorber of UV radiation. vjol.info.vnresearchgate.net The maximum absorption wavelength (λₘₐₓ) for benzoyl compounds typically falls within the UV region. researchgate.netvjol.info.vn

This property is highly useful for monitoring reaction kinetics. spectroscopyonline.comnih.gov According to the Beer-Lambert Law, absorbance is directly proportional to concentration. Therefore, by monitoring the change in absorbance at a specific wavelength (ideally the λₘₐₓ of a reactant or product) over time, one can determine the rate of reaction. spectroscopyonline.comijcrt.org For instance, if this compound is used as a photoinitiator, its consumption can be tracked by the decrease in its characteristic UV absorbance upon exposure to light. researchgate.netrsc.orgrsc.org

Table 5: Hypothetical Data for Monitoring Reaction Progress Using UV/Vis Spectroscopy

| Time (s) | Absorbance at λₘₐₓ | Concentration (mol/L) |

| 0 | 1.200 | 0.0100 |

| 30 | 0.950 | 0.0079 |

| 60 | 0.752 | 0.0063 |

| 90 | 0.595 | 0.0050 |

| 120 | 0.471 | 0.0039 |

| 180 | 0.296 | 0.0025 |

Vibrational Circular Dichroism (VCD) for Chiral Compound Analysis

Vibrational Circular Dichroism (VCD) is a spectroscopic technique that measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. bruker.comhindsinstruments.com It provides detailed information about the stereochemistry and conformation of molecules in solution. bruker.comnih.govrsc.org

This compound is a prochiral molecule; it is not itself chiral and therefore does not produce a VCD signal. However, the α-keto group is a prochiral center. It can be converted into a chiral center through reactions such as asymmetric reduction, which would yield a chiral secondary alcohol, Methyl 2-(trifluoromethoxy)mandelate.

VCD spectroscopy is an exceptionally powerful tool for analyzing the products of such stereoselective reactions. nih.gov By comparing the experimental VCD spectrum of the chiral product with spectra predicted by quantum chemical calculations, the absolute configuration (i.e., whether it is the R or S enantiomer) can be unambiguously determined. hindsinstruments.com Furthermore, VCD can be used to determine the enantiomeric purity of a sample. The combination of high spectral resolution and sensitivity to three-dimensional structure makes VCD indispensable for studying chiral molecules derived from prochiral precursors like this compound. nih.govnih.gov

Future Horizons for this compound: A Roadmap of Emerging Research

The unique electronic properties imparted by the trifluoromethoxy (–OCF3) group have positioned it as a desirable substituent in medicinal chemistry and materials science. This compound, an α-keto ester bearing this functional group, represents a potentially valuable building block for the synthesis of novel bioactive molecules and advanced materials. While its full potential is yet to be unlocked, a forward-looking perspective on emerging research avenues suggests a wealth of opportunities for scientific exploration. This article outlines the future directions in the study and application of this compound, focusing on novel synthetic methodologies, advanced processing techniques, and fundamental chemical investigations.

Q & A

Q. What are the implications of this compound’s regulatory status under Japanese chemical safety laws?

- Methodological Answer : Classified under Japan’s Pollutant Release and Transfer Register (PRTR) Law (2023), it requires compliance with disposal protocols at approved waste facilities. Ensure adherence to Industrial Safety and Health Act (Article 594-2) for workplace exposure limits. Consult NITE guidelines for hazard communication .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.